5-Bromo-2-iodobenzaldehyde

描述

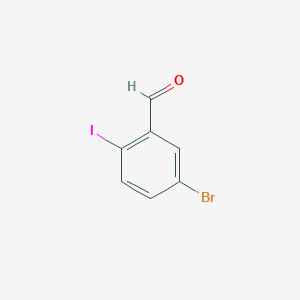

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOELYMOGQIDKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621000 | |

| Record name | 5-Bromo-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689291-89-2 | |

| Record name | 5-Bromo-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Iodobenzaldehyde

Strategies for Ortho-Iodination and Para-Bromination on Benzaldehyde (B42025) Scaffolds

The synthesis of 5-Bromo-2-iodobenzaldehyde presents a regiochemical challenge due to the directing effects of the aldehyde group. The aldehyde group is a meta-director and deactivating, making direct ortho-iodination and para-bromination difficult to achieve selectively.

Recent advancements have focused on transition metal-catalyzed C-H activation to achieve selective ortho-halogenation. For instance, palladium-catalyzed ortho-C-H iodination of benzaldehydes has been developed using transient directing groups. researchgate.netacs.org One such method employs 2,5-bis(trifluoromethyl)aniline (B140203) as a monodentate transient directing group, which facilitates the selective iodination at the ortho position under mild conditions. acs.org Another approach utilizes an O-methyloxime as a directing group in a palladium-catalyzed ortho-bromination, which can be followed by deprotection to yield the 2-bromobenzaldehyde (B122850) derivative. acs.orgresearchgate.net

While these methods primarily focus on mono-halogenation, the principles could be adapted for the synthesis of di-halogenated benzaldehydes like this compound. A plausible strategy would involve a stepwise approach: first, the para-bromination of a suitable benzaldehyde precursor, followed by a directed ortho-iodination. The initial para-bromination is generally more straightforward due to the electronic properties of the benzene (B151609) ring. Subsequently, the introduction of a directing group would facilitate the selective iodination at the position ortho to the aldehyde.

Synthesis from Substituted Benzonitriles

An alternative and often high-yielding route to this compound involves the use of substituted benzonitriles as precursors.

Reduction of 5-Bromo-2-iodobenzonitrile (e.g., using DIBAL-H)

A key intermediate in this pathway is 5-Bromo-2-iodobenzonitrile. This compound can be effectively reduced to the corresponding aldehyde, this compound. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reducing agent for this transformation. The reaction typically proceeds with high efficiency, converting the nitrile group into an aldehyde while leaving the bromo and iodo substituents intact. This method is advantageous as it often provides the desired product in good yield and purity after a straightforward workup. The precursor, 5-Bromo-2-iodobenzonitrile, is commercially available from various suppliers. avantorsciences.comvwr.com

Synthesis from Related Benzoic Acid Derivatives

Benzoic acid derivatives also serve as versatile starting materials for the synthesis of this compound.

Derivations from 5-Bromo-2-iodobenzoic Acid

5-Bromo-2-iodobenzoic acid is a direct precursor that can be converted to this compound. This transformation typically involves a two-step process: first, the activation of the carboxylic acid, for example, by converting it into an acid chloride, followed by a controlled reduction to the aldehyde. Reagents such as lithium aluminum hydride (LiAlH4) can be used for the reduction, although careful control of reaction conditions is necessary to avoid over-reduction to the corresponding alcohol. google.com

Preparation of 5-Bromo-2-iodobenzoic Acid from 2-Amino-5-bromobenzoic Acid

The precursor, 5-Bromo-2-iodobenzoic acid, can be synthesized from 2-Amino-5-bromobenzoic acid via a Sandmeyer-type reaction. chemicalbook.com This process involves the diazotization of the amino group on 2-Amino-5-bromobenzoic acid, followed by the introduction of iodine.

The synthesis typically proceeds as follows:

Diazotization: 2-Amino-5-bromobenzoic acid is treated with a solution of sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0°C) to form a diazonium salt. chemicalbook.com

Iodination: The resulting diazonium salt is then reacted with a solution of potassium iodide (KI). chemicalbook.com Upon warming, the diazonium group is replaced by iodine, yielding 5-Bromo-2-iodobenzoic acid.

This reaction sequence is a reliable method for introducing iodine at a specific position on the aromatic ring, starting from an amino-substituted precursor. A reported procedure gives a yield of 87% for this transformation. chemicalbook.com

Alternative Synthetic Pathways and Precursors

Beyond the aforementioned routes, other precursors and methodologies can be envisioned for the synthesis of this compound. For example, a method for the preparation of 2-bromo-5-iodobenzyl alcohol has been described, which starts from o-toluidine (B26562) (o-methylaniline). google.com This alcohol could then be oxidized to the target aldehyde using standard oxidation methods. The synthesis of the alcohol involves a multi-step process including iodination, diazotization and bromination, and radical bromination of the methyl group followed by hydrolysis. google.com

Another potential strategy involves the direct halogenation of a suitably protected benzaldehyde. For instance, the use of protecting groups for the aldehyde functionality could allow for more controlled bromination and iodination reactions, preventing unwanted side reactions.

The table below summarizes some of the key reactions and conditions discussed:

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl, 0°C; 2. KI, heat | 5-Bromo-2-iodobenzoic acid | 87% chemicalbook.com |

| 5-Bromo-2-iodobenzonitrile | DIBAL-H | This compound | High |

| 5-Bromo-2-iodobenzoic acid | 1. Activation (e.g., SOCl₂); 2. Reduction (e.g., LiAlH₄) | This compound | - |

| o-Toluidine | Multi-step sequence | 2-Bromo-5-iodobenzyl alcohol | - |

Consideration of 2-Iodobenzaldehyde (B48337) as a Precursor

One logical approach to the synthesis of this compound is the direct bromination of 2-iodobenzaldehyde. This method leverages the existing iodo-substituted benzaldehyde and introduces a bromine atom at the desired position. The reactivity of 2-iodobenzaldehyde in electrophilic aromatic substitution reactions is a key consideration. The iodine atom, being an ortho, para-director, would theoretically direct the incoming bromine electrophile to the para position (position 5) relative to the iodine, and meta to the aldehyde group.

Bromination and Iodination of Hydroxybenzaldehyde Derivatives

An alternative and widely utilized strategy involves the use of hydroxybenzaldehyde derivatives, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) or 3-hydroxybenzaldehyde, as starting materials. patsnap.comlifechempharma.comresearchgate.net This approach takes advantage of the activating and directing effects of the hydroxyl group.

For instance, the bromination of salicylaldehyde can be a key step. researchgate.netresearchgate.net The hydroxyl group is a strong activating group and an ortho, para-director. Bromination of salicylaldehyde can yield 5-bromosalicylaldehyde (B98134) as a major product. researchgate.net Subsequent conversion of the hydroxyl group to an iodo group would then be necessary to arrive at the final product. This transformation can be challenging and may involve multiple steps, such as a Sandmeyer-type reaction on a corresponding amino derivative or other specialized iodination methods. manac-inc.co.jp

A related pathway starts with the monobromination of 3-hydroxybenzaldehyde. researchgate.net This can be followed by iodination. The positions of the substituents are guided by the directing effects of the hydroxyl and aldehyde groups.

Another variation involves starting with a precursor like 2-bromo-5-methoxybenzaldehyde (B1267466), where the hydroxyl group is protected as a methyl ether. chemicalbook.com The desired bromo-substitution is already in place, and the synthesis would then focus on introducing the iodo group and deprotecting the hydroxyl group, or vice versa. The synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from 2-bromo-5-methoxybenzaldehyde has been reported with high yields. chemicalbook.com This intermediate could then potentially be converted to this compound.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For bromination reactions, reagents such as N-bromosuccinimide (NBS) are commonly used in conjunction with a catalyst, often a Lewis acid like aluminum trichloride, in a suitable solvent such as dichloromethane (B109758) or glacial acetic acid. patsnap.comgoogle.com The reaction temperature is carefully controlled to manage the regioselectivity and prevent the formation of byproducts. For instance, in the bromination of o-fluorobenzaldehyde, heating to 60°C was employed. google.com

In iodination reactions, various iodinating agents can be employed. The Finkelstein reaction, which involves halogen exchange, is a classic method for introducing iodine. manac-inc.co.jp This typically involves reacting a chloro or bromo precursor with an alkali iodide in a polar solvent. manac-inc.co.jp More modern methods may utilize reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with elemental iodine, have also been used to generate electrophilic iodine species for the iodination of aromatic compounds. nih.gov

Below is a data table summarizing reaction parameters for related synthetic transformations, illustrating the types of conditions that are optimized.

| Precursor | Reagent(s) | Solvent | Catalyst/Additive | Temperature | Yield |

| o-Fluorobenzaldehyde | N-Bromosuccinimide | Concentrated Sulfuric Acid | Aluminum Trichloride | 60°C | 80% |

| 2-Iodobenzaldehyde | Amidine Hydrochlorides | - | Cu(I) | 60°C | 53-94% |

| Salicylaldehyde | Potassium Bromide/H₂O₂ | - | Dioxovanadium(V) complexes | - | - |

| 2-Bromo-5-methoxybenzaldehyde | Boron Tribromide | Dichloromethane | - | 0°C to 25°C | 90.9% |

| 3,5-Dichlorophenol | I₂ | n-Hexane | Ag₂SO₄ | - | 90% |

Purification and Characterization Techniques in Synthesis

Following the chemical synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. sigmaaldrich.com Common purification techniques for solid organic compounds include recrystallization and column chromatography.

Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. orgsyn.org The choice of solvent is critical and is often a mixture of solvents to achieve the desired solubility profile. For example, a mixture of ethyl acetate (B1210297) and hexanes is often used. orgsyn.org

Column chromatography is another powerful purification method that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents). This technique is particularly useful for separating the desired product from unreacted starting materials and byproducts with similar polarities.

Once purified, the identity and purity of this compound are confirmed using various analytical and spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbon atoms. bldpharm.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the aldehyde carbonyl group (C=O) and the carbon-halogen bonds (C-Br, C-I). nih.gov

Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline solid. The melting point of this compound is reported to be in the range of 89-90 °C. chemicalbook.com

The combination of these purification and characterization techniques ensures that the synthesized this compound meets the required standards of purity and structural integrity for its intended applications. apolloscientific.co.uknih.gov

Reactivity and Reaction Mechanisms of 5 Bromo 2 Iodobenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the benzene (B151609) ring of 5-bromo-2-iodobenzaldehyde is significantly deactivated towards electrophilic attack. This deactivation stems from the electron-withdrawing nature of the aldehyde group (-CHO) and the two halogen substituents (Br and I) via induction.

The directing effects of the existing substituents are as follows:

The aldehyde group is a meta-director.

The bromine and iodine atoms are ortho-, para-directors.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing aldehyde and halogen groups which can stabilize the negatively charged intermediate (a Meisenheimer complex). chem-station.com In an SNAr mechanism, a potent nucleophile attacks the carbon atom bearing a leaving group, and the aromaticity is subsequently restored by the departure of that leaving group.

The reactivity of the halogens as leaving groups in SNAr reactions follows the order I > Br > Cl > F. Consequently, the carbon-iodine bond in this compound would be the preferred site for nucleophilic attack over the carbon-bromine bond. Strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially displace the iodide ion under suitable conditions, leaving the bromide intact for subsequent transformations. This selective reactivity makes the compound a useful substrate for sequential functionalization.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. A key feature of this molecule is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-limiting step in many cross-coupling cycles. This reactivity difference (C-I > C-Br) enables highly selective, stepwise functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, this reaction can be performed with high selectivity at the more reactive C-I position. For instance, coupling with an arylboronic acid would yield a 5-bromo-2-arylbenzaldehyde derivative. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product (Selective at C-I) |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 5-Bromo-2-phenylbenzaldehyde |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Bromo-2-(4-methoxyphenyl)benzaldehyde |

Sonogashira Coupling

The Sonogashira coupling joins an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. This reaction is highly effective for this compound, again proceeding selectively at the C-I bond. This selectivity allows for the synthesis of 2-alkynyl-5-bromobenzaldehydes, which are valuable intermediates for constructing more complex heterocyclic systems. The reaction is initiated by the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the C-I bond.

Table 2: Representative Conditions for Selective Sonogashira Coupling

| Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Product (Selective at C-I) |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine/THF | 5-Bromo-2-(phenylethynyl)benzaldehyde |

| This compound | Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | Diisopropylamine | 5-Bromo-2-((trimethylsilyl)ethynyl)benzaldehyde |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. As with other cross-coupling reactions, the C-I bond of this compound is preferentially activated. Reacting it with an alkene like styrene (B11656) or an acrylate (B77674) ester would selectively yield a 2-alkenyl-5-bromobenzaldehyde. This provides a direct route for vinylation at the C-2 position while preserving the C-Br bond for further synthetic elaboration.

Table 3: Representative Conditions for Selective Heck Reaction

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product (Selective at C-I) |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-5-Bromo-2-styrylbenzaldehyde |

| This compound | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(4-bromo-2-formylphenyl)acrylate |

Kumada Cross-Coupling

The Kumada coupling is a carbon-carbon bond-forming reaction between an organic halide and a Grignard reagent, catalyzed by nickel or palladium complexes. wikipedia.org This was one of the first cross-coupling methods developed. nih.gov The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction. For this compound, a Kumada coupling would also be expected to occur with high selectivity at the C-I bond. The general mechanism involves oxidative addition of the aryl iodide to the catalyst, transmetalation with the Grignard reagent, and reductive elimination. While less common than Suzuki or Sonogashira couplings for substrates with sensitive functional groups like aldehydes, the Kumada reaction remains a powerful tool, especially with the development of more robust catalyst systems.

Table 4: Representative Conditions for Selective Kumada Coupling

| Substrate | Coupling Partner | Catalyst | Solvent | Product (Selective at C-I) |

|---|---|---|---|---|

| This compound | Methylmagnesium bromide | Pd(dppf)Cl₂ | THF | 5-Bromo-2-methylbenzaldehyde |

| This compound | Phenylmagnesium bromide | Ni(dppe)Cl₂ | Diethyl ether | 5-Bromo-2-phenylbenzaldehyde |

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity in this compound, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde functional group can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. For instance, the selective oxidation of (5-bromo-2-iodophenyl)methanol (B171483) with pyridinium (B92312) dichromate (PDC) yields this compound. umich.edu While specific studies detailing the oxidation of this compound are not extensively documented in the provided results, general principles of aldehyde oxidation suggest that common oxidizing agents could be employed for this purpose.

In a related context, this compound has been used as a precursor in the fabrication of g-C3N4-based photocatalysts for the deep oxidation of organic micropollutants. bohrium.com This application, while not a direct oxidation of the aldehyde itself, highlights the compound's role in processes involving oxidative degradation. bohrium.com

The aldehyde group of this compound can be reduced to a primary alcohol, forming (5-bromo-2-iodophenyl)methanol. umich.edu This type of reaction is typically achieved using reducing agents. A specific example from the literature shows the preparation of (5-bromo-2-iodophenyl)methanol, which is then used as a starting material for the synthesis of this compound via oxidation. umich.edu This indicates the reversibility of the oxidation-reduction process between the aldehyde and the alcohol. A patent also describes a preparation method for 2-bromo-5-iodo-benzyl alcohol, a related isomer. google.com

Table 1: Reduction of this compound

| Reactant | Product | Reagent Example |

| This compound | (5-bromo-2-iodophenyl)methanol | Sodium borohydride |

Condensation reactions involving the aldehyde group are a cornerstone of its chemistry. A prime example is the formation of an imine (or Schiff base) through reaction with a primary amine. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

A specific instance is the reaction of this compound with tert-butylamine (B42293) to form an imine. This type of reaction is significant as the resulting imine can be a versatile intermediate for further synthetic transformations. For example, imines can be converted into indolo[3,2-c]isoquinolines. acs.org

Table 2: Imine Formation with tert-Butylamine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | tert-Butylamine | N-(5-bromo-2-iodobenzylidene)-tert-butylamine | Condensation (Imine Formation) |

Cascade and Tandem Reactions

This compound is a valuable substrate for cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation.

A notable application of this compound is in the synthesis of aza-fused polycyclic quinolines via a copper-catalyzed cascade intermolecular condensation. smolecule.com This reaction highlights the utility of the compound in constructing complex heterocyclic systems. In a related process, the reaction of 2-iodobenzaldehydes with benzamidines, catalyzed by a CuI/L-proline system, leads to the formation of quinazolines in good yields. researchgate.net Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles and (aryl)methanamines. rsc.org These examples underscore the importance of copper catalysis in facilitating the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives from halogenated benzaldehydes.

Copper-Catalyzed Tandem Cycloaddition and Coupling of Iodoarylynones with Isocyanides for Oxoindenopyrroles Synthesis

A significant application of this compound is as a precursor for the synthesis of iodoarylynones, which are key substrates in the construction of complex heterocyclic molecules. chemicalbook.com Specifically, these iodoarylynones participate in a novel copper-catalyzed tandem reaction with isocyanides to produce 4-oxo-indeno[1,2-b]pyrroles. nih.govcas.cn

This process is described as a formal [3 + 2] cycloaddition/coupling tandem reaction. nih.gov The reaction efficiently brings together the iodoarylynone and the isocyanide to construct the intricate tricyclic system of oxoindenopyrroles. nih.govsmolecule.com This copper-catalyzed method highlights the utility of halogenated benzaldehydes in generating complex molecular architectures through domino reaction sequences, where multiple bonds are formed in a single operation. chemicalbook.comnih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in understanding the outcomes of chemical reactions involving substituted aromatic compounds like this compound.

Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer as the major product. khanacademy.orgmasterorganicchemistry.com In the case of this compound, the distinct electronic properties and steric hindrance of the bromo, iodo, and aldehyde groups direct the regiochemical outcome of reactions. For instance, in metal-catalyzed cross-coupling reactions, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective substitution at the 2-position.

Stereoselectivity is the preference for the formation of one stereoisomer over another. khanacademy.org While the benzaldehyde (B42025) itself is achiral, reactions involving the aldehyde group or subsequent transformations of its derivatives can create stereocenters. The steric bulk of the ortho-iodo and meta-bromo substituents can influence the facial selectivity of nucleophilic attack on the carbonyl carbon, potentially leading to a preference for one enantiomer or diastereomer in the product. The specific orientation required for certain reaction mechanisms, such as the anti-periplanar arrangement in E2 eliminations, dictates the stereochemical outcome of the product formed. khanacademy.org

In the synthesis of 4-oxo-indeno[1,2-b]pyrroles, while the primary focus is on the construction of the heterocyclic core, the spatial arrangement of substituents on the starting materials and the mechanism of the cyclization will inherently control the stereochemistry of the final product.

Applications of 5 Bromo 2 Iodobenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

5-Bromo-2-iodobenzaldehyde is a highly versatile building block in organic synthesis, primarily due to the presence of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. cymitquimica.com This unique arrangement allows for a series of selective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules. smolecule.coma2bchem.com The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature, with the C-I bond being more susceptible to oxidative addition in palladium-catalyzed reactions. nih.gov This enables chemists to perform reactions at the iodine-bearing position while leaving the bromine atom intact for subsequent functionalization.

The aldehyde group provides a handle for various reactions, including nucleophilic additions, condensations, and oxidations/reductions. For instance, it can be converted to an imine, which can then direct further reactions or participate in cyclizations. google.comgoogle.com The presence of both bromine and iodine atoms on the benzene (B151609) ring significantly influences its reactivity and provides multiple sites for cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. cymitquimica.coma2bchem.com This trifunctional nature makes this compound an indispensable tool for medicinal chemists and material scientists, enabling the efficient synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comapolloscientific.co.uk

Synthesis of Heterocyclic Compounds

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of heterocyclic compounds.

Preparation of Substituted Quinolines

Substituted quinolines, a class of compounds with significant applications in medicinal chemistry, can be efficiently synthesized using this compound. acs.org One common strategy involves a palladium-catalyzed Sonogashira coupling of the iodo-position with a terminal alkyne. The resulting 2-alkynyl-5-bromobenzaldehyde can then undergo a condensation reaction with an amine, followed by an intramolecular cyclization to form the quinoline (B57606) ring. This method allows for the introduction of a wide range of substituents onto the quinoline scaffold.

Another approach involves the reaction of the tert-butylimine of this compound with terminal alkynes in the presence of a palladium catalyst, followed by a copper-catalyzed cyclization, which yields isoquinolines in excellent yields. google.comgoogle.comorganic-chemistry.org Mechanistic studies have highlighted the crucial role of a halogen bonding interaction in certain N-heterocyclic carbene (NHC)-catalyzed reactions for the synthesis of axially chiral quinolines, where this compound is an indispensable component. acs.org

Table 1: Synthesis of Substituted Quinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | 1. Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, base (e.g., Et3N) 2. Amine, acid or base catalyst | Substituted quinoline | Varies | organic-chemistry.org |

| tert-Butylimine of this compound | Terminal alkyne, Pd catalyst, Cu catalyst | Isoquinoline | Excellent | google.comorganic-chemistry.org |

| This compound | NHC catalyst | Axially chiral quinoline | High enantioselectivity | acs.org |

Synthesis of Indenopyrroles

This compound is also a key precursor in the synthesis of indenopyrroles. A notable method involves a palladium-catalyzed annulation reaction. While the specific synthesis of indenopyrroles from this starting material is less commonly detailed, related structures like oxoindenopyrroles can be synthesized via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides. smolecule.com The general principle involves leveraging the reactivity of the halogens and the aldehyde group to construct the fused ring system.

Derivatization for Benzodiazepine (B76468) Precursors

The synthesis of precursors for benzodiazepines, a class of psychoactive drugs, can be achieved through the derivatization of this compound. The aldehyde functionality can be reacted with an amine to form an imine, which is a key intermediate. Subsequent intramolecular reactions, often involving the displacement of one of the halogen atoms, can lead to the formation of the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. The specific reaction pathways and intermediates depend on the desired substitution pattern of the final benzodiazepine product.

Precursor for Functional Materials

The application of this compound extends beyond medicinal chemistry into the realm of materials science.

Development of Organic Light-Emitting Materials

This compound serves as a valuable building block for the synthesis of organic light-emitting diode (OLED) materials. apolloscientific.co.uk Its di-halogenated nature allows for sequential cross-coupling reactions, enabling the construction of complex conjugated molecules with tailored photophysical properties. For instance, the iodine can be selectively reacted first, followed by a different coupling reaction at the bromine position. This modular approach allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is crucial for achieving efficient light emission in OLED devices. mun.ca Research has shown its utility in creating blue light-emitting materials. smolecule.comapolloscientific.co.uk

Table 2: Applications in Functional Material Synthesis

| Application Area | Synthetic Strategy | Resulting Material Properties | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo and bromo positions. | Tunable electronic and photophysical properties, suitable for blue light emission. | smolecule.comapolloscientific.co.ukmun.ca |

Applications in Advanced Materials Science

The unique molecular architecture of this compound, featuring a reactive aldehyde group and two distinct halogen atoms on a benzene ring, makes it a valuable building block in the field of advanced materials science. nih.gov Its primary application in this domain is as a precursor for the synthesis of novel organic materials with specific electronic and photophysical properties. cuni.cz

Researchers have identified its utility in creating blue light-emitting materials. cuni.czfigshare.com The bromo and iodo substituents provide two reactive sites for sequential, selective cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the controlled, stepwise construction of complex, conjugated π-systems. The aldehyde group can be further functionalized or used to tune the electronic properties of the final molecule. This strategic functionalization is crucial for developing materials for organic light-emitting diodes (OLEDs) and other organic electronic devices, where the precise control of the molecular structure dictates the material's performance, including its emission color and efficiency. figshare.com

Intermediates in Medicinal Chemistry Research

This compound is a versatile intermediate in medicinal chemistry, providing a scaffold for the synthesis of a wide range of potentially therapeutic compounds. nih.govcuni.cz The differential reactivity of the bromo, iodo, and aldehyde functionalities allows for a diversity-oriented synthesis approach, enabling the creation of libraries of complex molecules for biological screening. cymitquimica.com

Use in Medical Synthesis for Cancer Research

The compound serves as a key starting material in synthetic routes targeting potential anticancer agents. cuni.czfigshare.com Its structure is incorporated into more complex heterocyclic systems known to possess antitumor activity. For instance, derivatives of this compound are used to synthesize quinazolines and indolin-2-ones, scaffolds that are central to many compounds developed as kinase inhibitors. ambeed.comaceschem.com Kinases are crucial signaling proteins that are often dysregulated in cancer, making them a major target for modern cancer therapies.

In one area of research, N-benzyl-5-bromoindolin-2-one derivatives, which can be synthesized from precursors related to 5-bromobenzaldehyde, have been evaluated for their anticancer effects. Studies on these complex molecules have shown growth-inhibitory properties against various tumor cell lines. For example, certain 4-arylthiazole-bearing derivatives demonstrated significant activity against the MCF-7 breast cancer cell line and were also found to inhibit VEGFR-2, a key receptor involved in angiogenesis (the formation of new blood vessels that tumors need to grow).

| Compound | Target Cell Line/Enzyme | Activity (IC50 in µM) |

|---|---|---|

| 7c (4-(p-fluorophenyl)thiazole derivative) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| 7c (4-(p-fluorophenyl)thiazole derivative) | VEGFR-2 | 0.728 |

| 7d (4-arylthiazole derivative) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |

| 7d (4-arylthiazole derivative) | VEGFR-2 | 0.503 |

Furthermore, the related compound 2-amino-3-bromo-5-iodobenzaldehyde is a reported intermediate in the synthesis of 2,8-diamino-quinazolines, another class of molecules investigated for their bioactivity. aceschem.comucc.ie

Design of Potential Pharmacologically Active Compounds

The utility of this compound in drug design stems from its role as a versatile building block. sigmaaldrich.com The presence of three distinct reactive handles—the aldehyde, the iodine atom, and the bromine atom—allows for a programmed and regioselective approach to molecular assembly. The significant difference in reactivity between the iodo and bromo substituents (iodine being more reactive in many catalytic cross-coupling reactions) is particularly advantageous. cymitquimica.com

This enables chemists to perform sequential reactions, first at the iodo position, then at the bromo position, and finally modifying the aldehyde, to construct complex molecular architectures that would be difficult to access otherwise. cymitquimica.comacs.org This stepwise approach is fundamental in the rational design of new drug candidates.

A practical example is its application in the synthesis of novel purine (B94841) nucleoside phosphorylase (PNP) inhibitors. cymitquimica.comacs.org In a multi-step synthesis, 5-bromo-2-iodobenzyl alcohol was first oxidized to give this compound, which then served as a key intermediate for constructing more elaborate molecules designed to interact with specific biological targets like PNP. cymitquimica.comacs.org PNP inhibitors are being investigated for applications in T-cell mediated diseases and cancer. cymitquimica.com

Synthesis of Chiral Compounds

A significant and advanced application of this compound is in the field of asymmetric synthesis, specifically for creating axially chiral molecules. A recent study highlights its indispensable role in the atroposelective synthesis of heterobiaryls. nih.govfigshare.com

The research demonstrates a novel N-heterocyclic carbene (NHC)-catalyzed kinetic resolution for producing axially chiral quinolines with high levels of enantioselectivity (up to 98% enantiomeric excess). nih.govfigshare.com Mechanistic investigations within the study revealed that this compound was essential for the success of the reaction. Its presence is believed to facilitate a crucial halogen bonding interaction that is key to the stereocontrol of the process. figshare.com This application showcases the compound's utility not just as a structural component, but as a critical element in directing the stereochemical outcome of a sophisticated catalytic reaction, opening new avenues for the synthesis of complex chiral structures.

Applications in Agrochemical and Dyestuff Fields (General Intermediate Role)

Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of agrochemicals and dyestuffs. nih.gov Its utility in these fields is analogous to its role in medicinal chemistry, acting as a versatile precursor to a wide array of substituted aromatic compounds.

The presence of two different, selectively addressable halogen atoms allows for the synthesis of complex substitution patterns on the aromatic ring through various cross-coupling reactions. This is valuable in the agrochemical industry for creating new herbicides, fungicides, and insecticides, where the specific arrangement of substituents on an aromatic core is often critical for biological activity. Similarly, in the dyestuff industry, the compound can be used to build chromophores with tailored colors and properties by systematically adding different functional groups to the benzaldehyde (B42025) core. The related compound, 5-bromo-2-iodobenzoic acid, is also noted as an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields, underscoring the value of this substitution pattern.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization

The initial step in the computational analysis of 5-Bromo-2-iodobenzaldehyde would involve molecular modeling to predict its three-dimensional structure. This process utilizes quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation of the molecule, known as the optimized geometry. The resulting model would provide precise data on bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the aldehyde group, and the bromine and iodine substituents. This structural data is fundamental for understanding the molecule's steric and electronic properties.

Electronic Structure Analysis

Following geometry optimization, an electronic structure analysis would be performed. This involves calculating the distribution of electrons within the molecule to understand its electronic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its kinetic stability. Furthermore, the analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge on the molecule's surface, identifying potential sites for electrophilic and nucleophilic attack.

Conformational Analysis (e.g., cyclic iodonium (B1229267) salts)

This compound possesses rotational freedom around the C-C bond connecting the aldehyde group to the benzene ring. A conformational analysis would explore the potential energy surface associated with this rotation to identify the most stable conformers. Additionally, given the presence of a reactive iodine atom, this compound could be a precursor to cyclic iodonium salts. Computational studies could model the formation and stability of such cyclic structures, which are of interest for their synthetic utility and potential as halogen bond donors. beilstein-journals.org

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the reactivity of this compound in various chemical reactions. By modeling the transition states and calculating the activation energies for potential reaction pathways, it is possible to determine the most likely products of a reaction. For instance, the aldehyde group can undergo nucleophilic addition, while the C-Br and C-I bonds can participate in cross-coupling reactions. Computational chemistry provides a means to explore these possibilities without the need for extensive experimental work.

Analysis of Non-Covalent Interactions (e.g., halogen bonding)

The presence of both bromine and iodine atoms in this compound suggests the possibility of significant non-covalent interactions, particularly halogen bonding. researchgate.netnih.gov Halogen bonding is a directional interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. A computational analysis would quantify the strength and directionality of potential halogen bonds that this molecule could form, either with itself in the solid state or with other molecules in solution. This is crucial for understanding its crystal packing and its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

While no specific QSAR studies for this compound are publicly available, this methodology represents a powerful tool for predicting the biological activity of a compound based on its chemical structure. A QSAR study would involve generating a dataset of structurally related compounds with known activities and then developing a mathematical model that correlates molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with that activity. For this compound, such a study could predict its potential as a therapeutic agent or identify potential toxicological concerns.

Synthetic Accessibility Scoring

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. Computational algorithms can provide a synthetic accessibility score by analyzing the complexity of the molecular structure and identifying known synthetic routes to similar compounds. A high score would indicate that this compound is relatively easy to synthesize, which is an important consideration for its practical applications in research and industry. chemicalbook.com

Future Directions and Emerging Research Avenues

The strategic importance of 5-Bromo-2-iodobenzaldehyde as a versatile building block in organic synthesis continues to drive research into new, more efficient, and sustainable applications. cymitquimica.com The presence of three distinct reactive sites—the aldehyde, the bromo group, and the iodo group—offers a rich landscape for chemical exploration. cymitquimica.com Future research is poised to expand its utility in several key areas, from the development of greener synthetic methodologies to its incorporation into novel functional materials and bioactive molecules.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 5-Bromo-2-iodobenzaldehyde, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of benzaldehyde derivatives. A common approach involves bromination at the 5-position followed by iodination at the 2-position using directed ortho-metalation or Ullmann-type coupling. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity using HPLC (>98%) and melting point analysis (reference literature values) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer : Essential techniques include:

- H/C NMR : Look for the aldehyde proton signal at ~10 ppm (singlet) and aromatic protons split due to Br/I substituents.

- IR Spectroscopy : A strong C=O stretch (~1700 cm) confirms the aldehyde group.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 310.9 (M) with isotopic patterns matching Br and I .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what are common pitfalls?

- Methodological Answer : The iodo group is more reactive than bromo in Suzuki-Miyaura couplings, enabling selective functionalization. Use Pd(PPh)/PdCl(dppf) with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C. Pitfalls include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。